1-Chloro-4,5-dibromo-2-fluorobenzene
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Overview
Description
1-Chloro-4,5-dibromo-2-fluorobenzene is an organic compound with the molecular formula C6H2Br2ClF It is a halogenated benzene derivative, characterized by the presence of chlorine, bromine, and fluorine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4,5-dibromo-2-fluorobenzene can be synthesized through several methods. One common approach involves the halogenation of fluorobenzene derivatives. For instance, starting with 2-fluorobenzene, bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 4 and 5 positions. Subsequently, chlorination can be performed using chlorine gas or a chlorinating agent like sulfuryl chloride to introduce the chlorine atom at the 1 position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The choice of solvents, catalysts, and reaction temperatures are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4,5-dibromo-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (chlorine, bromine) can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, sodium thiolate, or primary amines are commonly used.
Suzuki-Miyaura Coupling: Arylboronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases like potassium carbonate or sodium hydroxide are used.
Major Products:
Scientific Research Applications
1-Chloro-4,5-dibromo-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of biologically active molecules that require halogenated aromatic rings.
Industry: It finds applications in the production of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of 1-chloro-4,5-dibromo-2-fluorobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing halogen atoms. This activation facilitates nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
1,4-Dibromo-2-fluorobenzene: Similar in structure but lacks the chlorine atom.
1-Chloro-2,4-difluorobenzene: Contains two fluorine atoms instead of bromine.
1-Bromo-2-chloro-4-fluorobenzene: Another halogenated benzene derivative with a different substitution pattern.
Uniqueness: 1-Chloro-4,5-dibromo-2-fluorobenzene is unique due to its specific combination of halogen atoms, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific synthetic applications where precise control over reactivity and selectivity is required .
Biological Activity
1-Chloro-4,5-dibromo-2-fluorobenzene is a halogenated aromatic compound with a molecular formula of C6H2Br2ClF. Its unique structure, characterized by the presence of chlorine, bromine, and fluorine atoms, influences its biological activity and potential applications in various fields, including pharmaceuticals and environmental science. This article explores the biological activity of this compound, including its toxicity, mechanisms of action, and relevant case studies.
- Molecular Weight : 288.34 g/mol
- Structure : Contains one chlorine atom, two bromine atoms, and one fluorine atom on a benzene ring.
Biological Activity Overview
The biological activity of this compound is primarily influenced by its halogenated nature. Halogenated compounds often exhibit significant biological effects due to their ability to interact with biological macromolecules. The following sections detail specific aspects of its biological activity.
Toxicity Studies
Toxicity assessments are crucial for understanding the safety profile of chemical compounds. The toxicity of halogenated aromatic compounds can vary significantly based on their structure.
Study Type | Organism | Dose (mg/kg) | Observed Effects |
---|---|---|---|
Acute Oral Toxicity | Rats (Sprague-Dawley) | 1000 - 5000 | Tremors, weight loss, lethality at higher doses |
Inhalation Toxicity | Rats (Wistar) | 5.95 - 26,000 | Respiratory distress, lethargy, tremors |
Genotoxicity | Mouse Lymphoma Cells | N/A | Mutation assays indicate potential mutagenic effects |
In a study assessing acute oral toxicity, doses ranging from 1000 to 5000 mg/kg resulted in significant adverse effects including tremors and weight loss in Sprague-Dawley rats. The median lethal dose (LD50) was determined to be approximately 2700 mg/kg . Inhalation studies revealed that exposure to concentrations as low as 5.95 mg/L caused respiratory issues without lethality .
The mechanism by which this compound exerts its biological effects is largely attributed to its ability to form reactive intermediates that can interact with cellular components.
- Electrophilic Substitution : The presence of electron-withdrawing halogens enhances the electrophilic character of the benzene ring, facilitating reactions with nucleophiles.
- Genotoxicity : Studies suggest that halogenated compounds can induce mutations in DNA through various pathways including oxidative stress and direct interaction with DNA bases .
Case Studies
Several case studies have highlighted the environmental and health impacts of halogenated compounds similar to this compound:
- Environmental Contamination : A case study involving contaminated groundwater revealed that halogenated compounds persist in the environment and can bioaccumulate in aquatic organisms. This raises concerns regarding their impact on ecosystems and human health.
- Pharmaceutical Applications : Research has indicated that halogenated benzene derivatives can serve as effective scaffolds in drug design due to their ability to modulate biological activity through structural modifications.
Properties
IUPAC Name |
1,2-dibromo-4-chloro-5-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClF/c7-3-1-5(9)6(10)2-4(3)8/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYVJGNEQXLPDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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